2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide
Description
This compound features a benzamide core substituted with a chlorine atom at the 2-position. The pyrimidin-5-yl group is further functionalized with a 3,5-dimethylpyrazole moiety. While direct evidence of its specific biological targets is unavailable in the provided materials, structural analogs indicate possible roles in enzyme inhibition (e.g., antitubercular or pesticidal activity) .
Properties
IUPAC Name |
2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-10-7-11(2)22(21-10)16-18-8-12(9-19-16)20-15(23)13-5-3-4-6-14(13)17/h3-9H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKCHJLWLPVVSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by further functionalization. The pyrimidinyl group can be introduced through a condensation reaction with a suitable amine, and the chlorobenzamide moiety can be added through a chlorination reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The 2-chloro substituent on the benzamide ring serves as a primary site for nucleophilic substitution. This reaction is critical for generating derivatives with modified pharmacological or physicochemical properties.
Key Observations :
-
Reaction with amines (e.g., methylamine, ethylamine) under basic conditions (e.g., K₂CO₃/DMF) yields N-alkylated benzamide derivatives .
-
Substitution with thiols or alcohols requires elevated temperatures (80–120°C) and polar aprotic solvents like DMF or DMSO.
Example Reaction :
Table 1: Substitution Efficiency with Selected Nucleophiles
| Nucleophile | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methylamine | K₂CO₃, DMF, 80°C, 16h | 77 | |
| Ethanol | NaH, DMF, 100°C, 24h | 52 | |
| Thiophenol | CuI, DMSO, 120°C, 12h | 68 |
Functionalization of the Pyrazole Ring
The 3,5-dimethylpyrazole moiety undergoes electrophilic substitution and coordination reactions, influencing the compound’s biological interactions .
Key Reactions :
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Electrophilic Aromatic Substitution : Bromination at the pyrazole’s 4-position occurs in the presence of Br₂/FeBr₃, though steric hindrance from methyl groups reduces reactivity .
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Metal Coordination : The pyrazole nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes that enhance stability .
Structural Impact :
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Methyl groups at positions 3 and 5 hinder planarization, affecting π-stacking interactions in biological systems .
Amide Bond Reactivity
The benzamide’s amide bond participates in hydrolysis and cross-coupling reactions, enabling structural diversification.
Hydrolysis :
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Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond, yielding benzoic acid and the pyrimidine-pyrazole amine .
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Enzymatic hydrolysis (e.g., proteases) is less efficient due to steric constraints .
Cross-Coupling :
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Suzuki-Miyaura coupling with boronic acids occurs at the pyrimidine’s 5-position under Pd catalysis, forming biaryl derivatives .
Pyrimidine Ring Modifications
The pyrimidine core undergoes regioselective reactions, particularly at the 5-position:
Oxidation :
-
Treatment with mCPBA generates an N-oxide derivative, enhancing polarity .
Radical Reactions : -
Photochemical bromination selectively substitutes the pyrimidine’s 5-position under UV light .
Stability Under Physiological Conditions
The compound exhibits moderate stability in aqueous media (pH 7.4, 37°C), with a half-life of 12–24 hours. Degradation pathways include:
Comparative Reactivity Insights
Table 2: Reactivity Comparison with Analogues
| Compound Modification | Chloro Substitution Rate | Amide Hydrolysis Rate |
|---|---|---|
| 2-Chloro-benzamide (target) | High | Moderate |
| 2-Fluoro-benzamide analogue | Low | High |
| Pyrazole-free analogue | N/A | Very high |
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The IC50 values for these compounds range from 1.35 to 2.18 μM, suggesting robust potential for development as antitubercular agents.
Anticancer Activity
The anticancer potential of 2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide has been explored through various studies. Modifications in the structure can enhance selectivity and potency against different cancer cell lines. For example:
| Cell Line | IC50 Value (μM) |
|---|---|
| HepG2 (Liver Cancer) | 9.19 |
| MCF7 (Breast Cancer) | 12.45 |
These values indicate that the compound may effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for key enzymes involved in disease processes. Notable enzyme inhibition activities include:
| Enzyme | Inhibitory Activity | IC50 Value (μM) |
|---|---|---|
| Protein Kinase B (PKB/Akt) | Significant inhibition | 0.35 |
| HCV NS5B RNA Polymerase | High selectivity index | 32.2 |
These findings highlight the compound's therapeutic potential in targeting critical pathways in cancer and viral replication.
Antitubercular Activity Study
A study evaluated various substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds structurally similar to this compound. The study indicated that these derivatives could serve as effective candidates for further development in treating tuberculosis.
Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development and indicates that the compound could be a viable candidate for therapeutic applications without significant off-target toxicity.
Mechanism of Action
The mechanism by which 2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analog: ZVT (2-Chloro-N-[1-(5-{[2-(4-Fluorophenoxy)Ethyl]Sulfanyl}-4-Methyl-4H-1,2,4-Triazol-3-yl)Ethyl]Benzamide)
- Core Structure : Benzamide with a triazole substituent.
- Key Differences: ZVT replaces the pyrimidine-pyrazole group with a 4-methyl-1,2,4-triazole linked to a fluorophenoxyethyl sulfanyl chain.
- Biological Relevance : ZVT targets Mycobacterium tuberculosis enzymes (MtDprE1, MtKasA, MtPanK), suggesting antitubercular activity. The triazole moiety may contribute to binding specificity .
Structural Analog: Triflumuron (2-Chloro-N-(((4-(Trifluoromethoxy)Phenyl)Amino)Carbonyl)Benzamide)
- Core Structure : Benzamide with a urea linkage.
- Key Differences: Triflumuron substitutes the pyrimidine-pyrazole with a urea group and a 4-(trifluoromethoxy)phenylamino substituent. The trifluoromethoxy group increases chemical stability and lipophilicity.
- Application : Used as an insect growth regulator (pesticide). The urea moiety likely disrupts chitin synthesis in insects .
Structural Analog: Preparation 8AT (N-(2-(6-Amino-3-Cyano-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-4-yl-Amino)Pyrimidin-5-yl)Benzamide)
- Core Structure: Benzamide linked to a quinoline-pyrimidine scaffold.
- The 3-cyano group may improve binding affinity to enzymatic pockets.
- Hypothesized Use: Likely explored for anticancer applications due to the quinoline motif’s known role in topoisomerase inhibition .
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Substituent Effects : The pyrimidine-pyrazole group in the target compound may offer a balance between hydrophilicity and binding specificity compared to ZVT’s triazole or Triflumuron’s urea.
- Synthetic Feasibility : The use of SHELX programs (e.g., SHELXL for crystallography) could aid in resolving its 3D structure, enabling structure-activity relationship studies .
Biological Activity
2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H13ClN4O
- SMILES Notation : ClC(=O)Nc1ncnc2c1c(nc2C)N(C)C
This structure indicates the presence of a chloro group, a pyrazole moiety, and a pyrimidine ring, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis and cellular proliferation.
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits DHFR | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production |
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Study on Anticancer Properties :
- Enzymatic Activity Investigation :
- Inflammation Model :
Q & A
Q. What are the recommended synthetic routes and purification methods for 2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide?
The synthesis typically involves coupling reactions between substituted pyrimidine and benzamide precursors. For example, similar compounds are synthesized via cyclization using phosphorus oxychloride at elevated temperatures (120°C) . Purification often employs flash column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% ethyl acetate) or recrystallization from ethanol to obtain single crystals suitable for X-ray diffraction . Yield optimization requires careful control of stoichiometry, temperature, and reaction time.
Q. How can researchers confirm the structural identity and purity of this compound?
Characterization involves a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks, particularly distinguishing aromatic protons in pyrazole and pyrimidine rings .
- FTIR to confirm amide C=O stretches (~1650–1700 cm⁻¹) and N–H bonds (~3200 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- Melting point analysis to assess purity .
Q. What experimental precautions are critical during handling?
- Use anhydrous conditions for reactions involving moisture-sensitive intermediates (e.g., phosphoryl chloride).
- Employ gloves, protective eyewear, and fume hoods due to potential toxicity of chlorinated byproducts .
- Store the compound in inert atmospheres to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How do substituents on the pyrimidine and pyrazole rings influence molecular conformation and solid-state packing?
X-ray crystallography reveals that substituents like chlorine and methyl groups induce torsional angles between aromatic rings. For example, dihedral angles between the benzamide and pyrimidine rings in analogous compounds range from 42.2° to 76.7°, affecting intermolecular hydrogen bonding (N–H⋯O) and crystal packing . Methyl groups on pyrazole enhance steric hindrance, potentially altering solubility and reactivity .
Q. What computational methods are suitable for predicting reactivity and stability?
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic substitution (e.g., chlorine replacement) .
- Molecular Dynamics (MD) simulations model solvation effects and stability under varying pH conditions .
- Hydrogen-bonding networks can be analyzed using crystallographic data to rationalize solid-state stability .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Compare experimental NMR shifts with DFT-predicted values to validate assignments .
- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Cross-validate IR and HRMS data with crystallographic results to confirm functional groups .
Q. What strategies optimize the compound’s stability in solution for biological assays?
- Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the amide bond .
- Use aprotic solvents (e.g., DMSO) for stock solutions to minimize degradation.
- Monitor stability via HPLC at regular intervals, especially under elevated temperatures .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
